molecular formula C17H21ClNO4- B12360413 1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-

Katalognummer: B12360413
Molekulargewicht: 338.8 g/mol
InChI-Schlüssel: ITYZUJACZSDOIE-KRWDZBQOSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the alpha carbon of the proline ring, with a BOC (tert-butoxycarbonyl) protecting group on the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE typically involves the following steps:

    Protection of Proline: The proline is first protected by reacting it with tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base such as triethylamine (TEA) to form BOC-protected proline.

    Formation of the 4-Chlorobenzyl Derivative: The BOC-protected proline is then reacted with 4-chlorobenzyl chloride in the presence of a base like cesium carbonate (Cs2CO3) in a solvent such as dimethylformamide (DMF) to form the desired compound.

Industrial Production Methods

Industrial production methods for BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzyl group may enhance binding affinity to these targets, while the proline ring can influence the compound’s overall conformation and activity. The BOC protecting group helps to stabilize the molecule during synthesis and can be removed under acidic conditions to reveal the active form of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate: Another compound with a similar structure, featuring a 4-chlorobenzyl group and a BOC protecting group.

    4-Chlorobenzyl alcohol: A simpler compound with a 4-chlorobenzyl group attached to an alcohol functional group.

Uniqueness

BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE is unique due to its specific combination of a proline ring, a 4-chlorobenzyl group, and a BOC protecting group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C17H21ClNO4-

Molekulargewicht

338.8 g/mol

IUPAC-Name

(2S)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1

InChI-Schlüssel

ITYZUJACZSDOIE-KRWDZBQOSA-M

Isomerische SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Cl)C(=O)[O-]

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.